molecular formula C14H13ClN2O B8779349 6-Chloro-N-phenethyl-nicotinamide

6-Chloro-N-phenethyl-nicotinamide

Cat. No.: B8779349
M. Wt: 260.72 g/mol
InChI Key: RTGCRJSFORDNBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-phenethyl-nicotinamide is a substituted nicotinamide derivative characterized by a pyridine ring with a chlorine atom at the 6-position and a phenethyl group attached to the carboxamide nitrogen. The phenethyl substituent likely enhances lipophilicity, influencing bioavailability and receptor interactions compared to smaller alkyl or aryl groups .

Properties

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

6-chloro-N-(2-phenylethyl)pyridine-3-carboxamide

InChI

InChI=1S/C14H13ClN2O/c15-13-7-6-12(10-17-13)14(18)16-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,16,18)

InChI Key

RTGCRJSFORDNBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and application-based differences between 6-Chloro-N-phenethyl-nicotinamide and related compounds:

Compound Molecular Formula Molecular Weight Substituent on Amide Nitrogen Key Properties/Applications Reference
This compound C₁₄H₁₃ClN₂O 260.72 g/mol Phenethyl (-CH₂CH₂C₆H₅) Hypothesized enhanced lipophilicity; potential CNS or anticancer applications (analog-based) N/A
6-Chloro-N-methylnicotinamide C₇H₇ClN₂O 170.60 g/mol Methyl (-CH₃) Intermediate in drug synthesis; used in pharmaceuticals and agrochemicals
6-Chloro-N,N-dimethylnicotinamide C₈H₉ClN₂O 184.63 g/mol Dimethyl (-N(CH₃)₂) Pharmaceutical intermediate; applications in skincare and medical ingredients
6-Chloro-N-cyclopentylnicotinamide C₁₁H₁₃ClN₂O 224.69 g/mol Cyclopentyl (-C₅H₉) Higher steric bulk; potential use in kinase inhibitors or protease modulation
6-Chloro-N-hydroxynicotinamide C₆H₅ClN₂O₂ 172.57 g/mol Hydroxylamine (-NHOH) Chelating properties; possible role in metalloenzyme inhibition
6-Chloro-N,N-diisopropylnicotinamide C₁₂H₁₇ClN₂O 240.73 g/mol Diisopropyl (-N(iPr)₂) Enhanced solubility in nonpolar solvents; used in specialty chemical synthesis
6-Chloro-N-(3-methoxyphenyl)nicotinamide C₁₃H₁₁ClN₂O₂ 262.69 g/mol 3-Methoxyphenyl (-C₆H₄OMe) Aryl substitution may improve binding to aromatic receptors; antimicrobial research candidate

Structural and Functional Insights:

  • Substituent Effects: Phenethyl vs. Aryl vs. Cycloalkyl: The 3-methoxyphenyl () and cyclopentyl () groups introduce steric and electronic variations, affecting target selectivity. For example, cyclopentyl derivatives are common in kinase inhibitors due to optimal hydrophobic interactions .
  • Biological Activity: Hydroxamic acid derivatives (e.g., 6-Chloro-N-hydroxynicotinamide) may act as zinc-binding motifs in enzyme inhibition, contrasting with non-chelating analogs like N-methyl or N-phenethyl derivatives . Diisopropyl and dimethyl substituents enhance metabolic stability by reducing oxidative dealkylation, a critical factor in drug design .
  • Applications: Methyl and dimethyl derivatives are widely used as intermediates in APIs (Active Pharmaceutical Ingredients) due to their synthetic versatility . Complex analogs like 2-chloro-N-[4-({[6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-pyridinyl]acetyl}amino)phenyl]-6-methylnicotinamide () highlight niche roles in targeted therapies, though their bulkier structures may limit bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.